molecular formula C26H18Cl2 B14338716 1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene CAS No. 101634-82-6

1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene

Katalognummer: B14338716
CAS-Nummer: 101634-82-6
Molekulargewicht: 401.3 g/mol
InChI-Schlüssel: JLHQIDAYNIYCQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene is an organic compound with the molecular formula C28H20Cl2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene typically involves the reaction of 4-chlorobenzophenone with benzene under specific conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and proceeds through a Friedel-Crafts alkylation mechanism. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine gas in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1,1’-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,1’-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its use as an insecticide.

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene (DDE): A metabolite of DDT with similar chemical properties.

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): Another metabolite of DDT with distinct biological effects.

Uniqueness

1,1’-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene is unique due to its structural complexity and the presence of multiple aromatic rings. This structure imparts specific chemical properties that make it suitable for various applications in research and industry. Its ability to undergo multiple types of chemical reactions also adds to its versatility.

Eigenschaften

CAS-Nummer

101634-82-6

Molekularformel

C26H18Cl2

Molekulargewicht

401.3 g/mol

IUPAC-Name

1-chloro-4-[2-(4-chlorophenyl)-1,2-diphenylethenyl]benzene

InChI

InChI=1S/C26H18Cl2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H

InChI-Schlüssel

JLHQIDAYNIYCQY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.